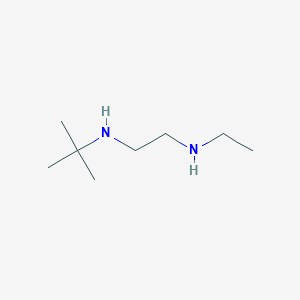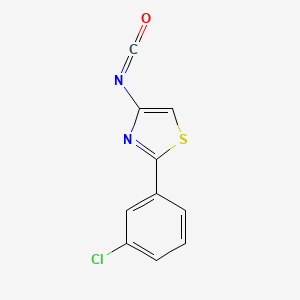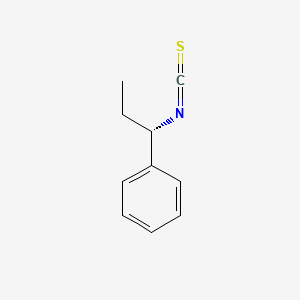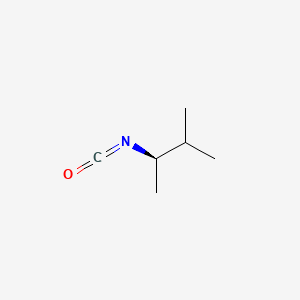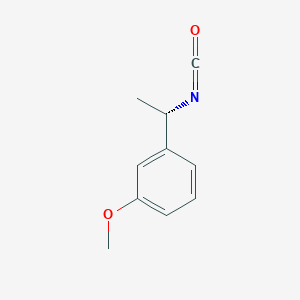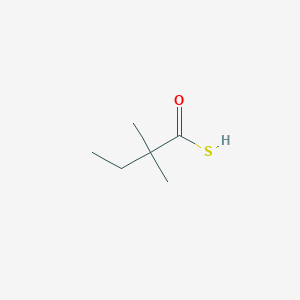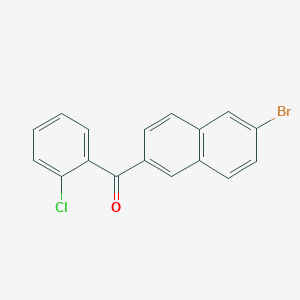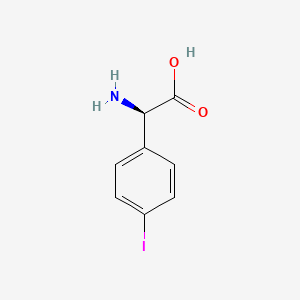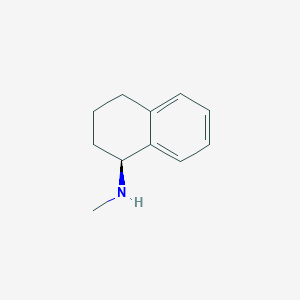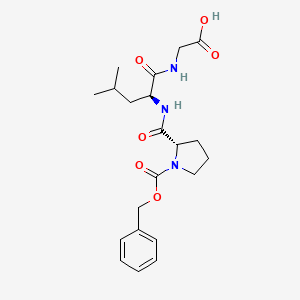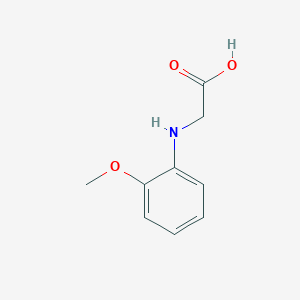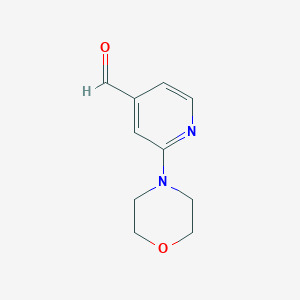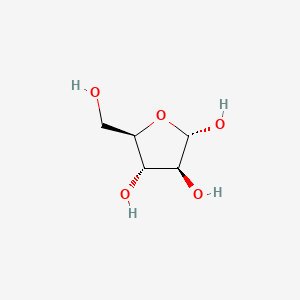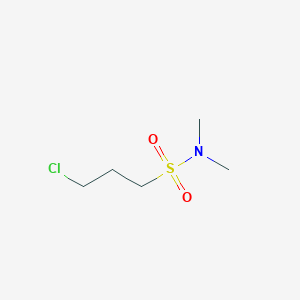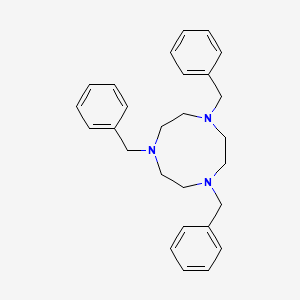
1,4,7-Tribenzyl-1,4,7-triazacyclononane
Übersicht
Beschreibung
1,4,7-Triazacyclononane, known as “TACN”, is a cyclic organic compound with the formula C6H12(NH)3 . TACN is derived, formally speaking, from cyclononane by replacing three equidistant CH2 groups with NH groups . TACN is one of the oligomers derived from aziridine, C2H4NH .
Synthesis Analysis
The ligand is prepared from diethylene triamine by macrocyclization using ethyleneglycol ditosylate . An improved process for obtaining triazacyclononanes, especially 1,4,7-trimethyl-1,4,7-triazacyclononane, involves reacting diethylenetriamine (DET) with a sulfonylation agent to form a sulfonamidated DET, in an aqueous medium with an inorganic base .Molecular Structure Analysis
The empirical formula of 1,4,7-Triazacyclononane is C6H15N3 . It has a molar mass of 129.20 g/mol . The SMILES string representation is C1CNCCNCCN1 .Chemical Reactions Analysis
1,4,7-Triazacyclononane is a popular tridentate ligand. It is threefold symmetric and binds to one face of an octahedron of metalloids and transition metals . It reacts readily with Mo(CO)6 and W(CO)6 to produce the respective air-stable tricarbonyl compounds .Physical And Chemical Properties Analysis
1,4,7-Triazacyclononane has a boiling point of 110-130 °C/7 mmHg and a melting point of 42-45 °C . It has a density of 0.884 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Cationic 17-electron Species Formation and Reactivity
1,4,7-Tribenzyl-1,4,7-triazacyclononane has been used to prepare stable cationic 17-electron species, with important implications in inorganic chemistry. The 17-electron species exhibit interesting magnetic susceptibility and electron spin resonance properties. Their synthesis involves the oxidation of neutral 18-electron complexes and has potential applications in the study of metal-ligand interactions and electron transfer processes (Beissel, Vedova, Wieghardt, & Boese, 1990).
Intramolecular C–H Bond Activation
The compound plays a critical role in the intramolecular C-H bond activation processes in copper complexes. Quantum mechanical/molecular mechanical calculations have been used to study this process, revealing mechanisms involving hydrogen atom transfer, which are significant in understanding metal-mediated organic transformations (Cramer, Kinsinger, & Pak, 2003).
Synthesis of Nitro and Amino Derivatives
1,4,7-Tribenzyl-1,4,7-triazacyclononane is key in the synthesis of its nitro and amino derivatives. These derivatives have potential applications in organic and medicinal chemistry due to their unique structural and functional properties (Gao, Feng, & Kang, 1997).
Complexation Studies with Metal Ions
The complexation of 1,4,7-triazacyclononane derivatives with metal ions has been extensively studied, highlighting its importance in coordination chemistry. These studies provide insights into the stability and reactivity of metal-ligand complexes, which are crucial in catalysis and environmental chemistry (Belousoff et al., 2006).
Application in Biomimetic Studies
Modifications of 1,4,7-triazacyclononane enable its application in biomimetic studies, aiding in the understanding of natural biological processes and the development of bio-inspired materials and catalysts (Warden, Graham, Hearn, & Spiccia, 2001).
Coordination Chemistry for Biological Inorganic Applications
1,4,7-Triazacyclononane-based metal complexes are utilized in biological inorganic chemistry applications, demonstrating the versatility of this ligand in forming stable and kinetically inert metal complexes suitable for biomimetic and radiopharmaceutical applications (Joshi et al., 2018).
Safety And Hazards
Zukünftige Richtungen
The use of a bulky 1,4,7-triisopropyl-1,4,7-triazacyclononane (iPr3TACN) ligand allowed the detection and isolation of uncommon organometallic Ni(I) and Ni(III) complexes, which are involved in well-defined oxidative addition, transmetallation, and reductive elimination steps of the proposed catalytic cycle . This suggests potential future directions in the development of nickel-catalyzed cross-coupling reactions involving alkyl substrates .
Eigenschaften
IUPAC Name |
1,4,7-tribenzyl-1,4,7-triazonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3/c1-4-10-25(11-5-1)22-28-16-18-29(23-26-12-6-2-7-13-26)20-21-30(19-17-28)24-27-14-8-3-9-15-27/h1-15H,16-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMJISBZZNJJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461825 | |
| Record name | 1,4,7-tribenzyl-1,4,7-triazonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7-Tribenzyl-1,4,7-triazacyclononane | |
CAS RN |
125262-43-3 | |
| Record name | 1,4,7-tribenzyl-1,4,7-triazonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



